molecular formula C16H17N5O3 B6528881 2-methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide CAS No. 946212-15-3

2-methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide

Cat. No.: B6528881
CAS No.: 946212-15-3
M. Wt: 327.34 g/mol
InChI Key: GXZDWKYNSQUUFX-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide is a synthetic organic compound belonging to the class of pyridazine derivatives. Known for its complex structure and unique properties, this compound has been explored in various scientific research fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide typically involves multi-step organic reactions. One common route involves:

  • Formation of the pyridazine ring: : Starting with a suitable hydrazine derivative and reacting with an appropriate diketone under reflux conditions.

  • Substitution reactions: : Introduction of the phenyl group through a nucleophilic aromatic substitution reaction, typically using phenylboronic acid in the presence of a palladium catalyst.

  • Formation of the triazolo ring: : Cyclization of the pyridazine derivative with azide derivatives under heating.

  • Ether formation: : Coupling of the triazolo-pyridazine intermediate with 2-bromoethanol to form the ethoxy linkage.

  • Amidation: : Finally, reacting the intermediate with methoxyacetyl chloride to obtain the target compound.

Industrial Production Methods

Industrial synthesis may employ similar steps but optimized for large scale production. Automation of reaction steps, continuous flow chemistry, and use of more cost-effective catalysts and reagents are common practices.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidative cleavage, particularly at the methoxy and ethyl ether moieties.

  • Reduction: : The aromatic rings are relatively stable, but under specific conditions, hydrogenation can occur.

  • Substitution: : Both nucleophilic and electrophilic substitutions can take place at various positions on the aromatic rings and triazolo-pyridazine core.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

  • Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Halogenated reagents, acid chlorides, and bases such as NaOH.

Major Products Formed

  • Oxidation products: : Depending on the reaction conditions, products can include aldehydes, ketones, or carboxylic acids.

  • Reduction products: : Depending on the extent of reduction, partially reduced intermediates or fully hydrogenated products can be formed.

  • Substitution products: : Variably substituted derivatives depending on the position and nature of the substituent introduced.

Scientific Research Applications

Chemistry

  • Analytical Standards: : Used as analytical standards for spectroscopic and chromatographic methods.

  • Chemical Synthesis: : Employed as intermediates for more complex synthetic pathways.

Biology

  • Biological Probes: : Used in the study of enzyme interactions and protein-ligand binding assays.

  • Inhibitors: : Certain derivatives have been explored as enzyme inhibitors in various biological pathways.

Medicine

  • Pharmaceutical Research:

Industry

  • Agriculture: : Explored as potential agrochemical agents.

  • Materials Science: : Used in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-[2-(phenylamino)ethyl]acetamide: : Similar in structure but lacks the triazolo ring, affecting its binding properties and biological activity.

  • N-{2-[(2,3-dihydro-1,4-benzodioxin-6-yl)oxy]ethyl}-2-methoxyacetamide: : Similar ether and amide groups but with a different core structure.

  • 2-Methoxy-N-[2-(4-phenyl-1H-1,2,3-triazol-5-yl)ethyl]acetamide: : Triazole instead of triazolo-pyridazine, impacting its reactivity and target specificity.

Uniqueness

2-Methoxy-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide stands out due to the presence of the triazolo-pyridazine ring, which enhances its stability and interaction with specific biological targets, making it a versatile compound in various scientific research areas.

Properties

IUPAC Name

2-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-23-11-14(22)17-9-10-24-15-8-7-13-18-19-16(21(13)20-15)12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZDWKYNSQUUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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